molecular formula C19H18O4S B14254975 4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) CAS No. 178810-20-3

4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol)

Katalognummer: B14254975
CAS-Nummer: 178810-20-3
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: BRQOLSNNEBQOOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) is a complex organic compound that features a thiophene ring linked to two methylbenzene-1,3-diol units. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) typically involves the condensation of thiophene-2-carbaldehyde with 2-methylbenzene-1,3-diol under acidic conditions. The reaction is often catalyzed by a Lewis acid such as zinc chloride or aluminum chloride to facilitate the formation of the methylene bridge .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,4’-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol) is unique due to its complex structure, which combines the properties of thiophene and benzene derivatives. This structural complexity imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry .

Eigenschaften

CAS-Nummer

178810-20-3

Molekularformel

C19H18O4S

Molekulargewicht

342.4 g/mol

IUPAC-Name

4-[(2,4-dihydroxy-3-methylphenyl)-thiophen-2-ylmethyl]-2-methylbenzene-1,3-diol

InChI

InChI=1S/C19H18O4S/c1-10-14(20)7-5-12(18(10)22)17(16-4-3-9-24-16)13-6-8-15(21)11(2)19(13)23/h3-9,17,20-23H,1-2H3

InChI-Schlüssel

BRQOLSNNEBQOOW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1O)C(C2=C(C(=C(C=C2)O)C)O)C3=CC=CS3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.